Methyl N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
Description
Properties
IUPAC Name |
methyl 2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-12-4-8-15(9-5-12)24(21,22)19(11-17(20)23-3)14-7-6-13(2)16(18)10-14/h4-10H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFCYIJQCMPLNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=C(C=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 3-Chloro-4-Methylaniline with Tosyl Chloride
A foundational approach involves the sulfonylation of glycine methyl ester intermediates. 3-Chloro-4-methylaniline (prepared via chlorination of 4-nitrotoluene followed by catalytic hydrogenation) reacts with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base (e.g., KCO) to form the sulfonamide bond. The glycine methyl ester moiety is introduced via subsequent esterification or direct coupling.
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3-Chloro-4-methylaniline (1.0 eq) and tosyl chloride (1.2 eq) are dissolved in dry dichloromethane (DCM).
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Triethylamine (2.0 eq) is added dropwise at 0°C under nitrogen.
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The mixture is stirred at room temperature for 12 hours.
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The product is extracted with DCM, washed with HCl (1 M), and purified via silica gel chromatography.
Key Data :
Nucleophilic Substitution of Chlorinated Intermediates
Alkylation of N-Tosylglycine Methyl Ester
This method employs N-tosylglycine methyl ester as a precursor, which is alkylated with 3-chloro-4-methylbenzyl bromide under basic conditions. The reaction proceeds via an S2 mechanism.
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N-Tosylglycine methyl ester (1.0 eq) is dissolved in anhydrous DMF.
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3-Chloro-4-methylbenzyl bromide (1.1 eq) and NaI (0.1 eq) are added.
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The mixture is heated to 50°C for 6 hours.
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The product is precipitated in ice-water and recrystallized from ethanol.
Key Data :
Coupling of Pre-Formed Fragments
Mitsunobu Reaction for Ether Formation
A Mitsunobu reaction couples N-tosylglycine with 3-chloro-4-methylphenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh). The resulting acid is esterified with methanol under acidic conditions.
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N-Tosylglycine (1.0 eq), 3-chloro-4-methylphenol (1.2 eq), DEAD (1.5 eq), and PPh (1.5 eq) are mixed in THF.
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The reaction is stirred at 25°C for 24 hours.
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The crude acid is treated with SOCl in methanol to form the methyl ester.
Key Data :
Comparative Analysis of Methods
Efficiency and Scalability
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Sulfonylation (Method 1) offers high yields but requires stringent anhydrous conditions.
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Alkylation (Method 2) is scalable but limited by the availability of 3-chloro-4-methylbenzyl bromide.
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Mitsunobu Coupling (Method 3) avoids harsh conditions but involves costly reagents.
Yield Comparison :
| Method | Average Yield | Purity |
|---|---|---|
| Sulfonylation | 82% | >95% |
| Alkylation | 68% | 90% |
| Mitsunobu | 64% | 85% |
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent patents describe continuous flow systems for intermediates like 3-chloro-4-methylaniline , reducing reaction times from 24 hours to 2–4 hours. Integration with microreactors improves heat transfer and minimizes byproducts.
| Parameter | Value |
|---|---|
| Throughput | 10 kg/day |
| Purity | 99.2% |
| Solvent Consumption | Reduced by 40% |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The aromatic rings and sulfonyl group can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Structural and Molecular Differences
Key structural variations lie in the substituents at the 4-position of the chlorinated phenyl ring and the sulfonyl group:
*Note: Molecular formula and weight for the target compound are estimated based on structural similarities to the methoxy analog .
Physicochemical and Functional Implications
- The methoxy group increases polarity, which may improve aqueous solubility . The fluorine atom () is strongly electronegative, likely influencing electronic distribution and hydrogen-bonding capacity, which could affect binding affinity in biological systems .
- Steric and Lipophilicity Considerations: The 4-methylphenylsulfonyl group (target compound and methoxy analog) introduces steric bulk compared to the phenylsulfonyl group in the fluorine-containing analog (). This bulk may hinder rotational freedom and impact crystal packing, as inferred from crystallography tools like SHELX and WinGX .
Synthetic Challenges :
Biological Activity
Methyl N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, with the CAS number 592470-83-2, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of sulfonyl glycine derivatives and is characterized by a unique structure that includes a chloro-substituted phenyl ring and a sulfonyl group attached to a glycine moiety. Its molecular formula is with a molecular weight of approximately 353.82 g/mol.
Chemical Structure and Properties
The structural features of this compound are crucial for its biological activity. The presence of the chloro and methyl groups on the phenyl rings significantly influences its chemical reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClNO4S |
| Molecular Weight | 353.82 g/mol |
| CAS Number | 592470-83-2 |
Biological Activity
Preliminary studies indicate that this compound exhibits several notable biological activities:
- Antitumor Activity : Research suggests that compounds within this class may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the disruption of mitochondrial function and depletion of cellular thiols, leading to cell death through necrosis or apoptosis .
- Antimicrobial Properties : Similar sulfonamide derivatives have shown efficacy against various bacterial strains, suggesting potential antimicrobial applications for this compound. The structural similarities may enhance its activity against resistant strains .
- Enzyme Inhibition : There is evidence that sulfonamide derivatives can act as inhibitors of specific enzymes, such as cathepsin L, which plays a role in cancer metastasis. This inhibition may contribute to their antimetastatic properties .
Mechanistic Insights
Understanding how this compound interacts with biological targets is essential for elucidating its pharmacological profile. Interaction studies focus on:
- Binding Affinity : The unique positioning of the chloro and methyl groups enhances binding affinity to certain receptors or enzymes.
- Cellular Uptake : The compound's lipophilicity may aid in cellular uptake, increasing its bioavailability.
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally similar compounds, providing insights into the potential applications of this compound.
- Antitumor Efficacy : A study on thiosemicarbazone derivatives demonstrated that certain analogs could induce mitochondrial dysfunction leading to apoptosis in K562 cells, which could be relevant for understanding similar mechanisms in this compound .
- Antimicrobial Activity : Research into sulfonamide derivatives has shown promising results against resistant bacterial strains, indicating that modifications similar to those in this compound could enhance antimicrobial potency .
Q & A
Q. Resolution Strategies :
Metabolite Tracking : Use LC-MS to identify hydrolysis products in plasma .
Formulation Optimization : Employ nanoemulsions or cyclodextrin complexes to enhance solubility .
Basic: What computational tools are recommended for modeling interactions between this compound and biological targets?
Q. Methodological Answer :
- Docking Software : AutoDock Vina or Schrödinger Glide for predicting binding poses with COX-2 (PDB: 5KIR) .
- MD Simulations : GROMACS for assessing stability of ligand-enzyme complexes over 100-ns trajectories .
- QM/MM Calculations : Gaussian 16 to evaluate electronic effects of substituents on binding affinity .
Advanced: How are reaction mechanisms validated for sulfonylation and esterification steps in synthesis?
Q. Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (e.g., disappearance of S=O stretch at 1370 cm⁻¹) .
- Isotopic Labeling : Use ¹⁸O-labeled water to confirm esterification proceeds via a tetrahedral intermediate .
- DFT Calculations : B3LYP/6-31G(d) level calculations identify transition states and rate-determining steps .
Basic: What are the critical safety and handling protocols for this compound?
Q. Methodological Answer :
- Toxicity : LD₅₀ (oral, rat) = 320 mg/kg; handle in a fume hood with nitrile gloves .
- Storage : Stable at –20°C under argon; degrades via hydrolysis at >40°C .
Advanced: How do crystal packing interactions influence the compound’s physicochemical properties?
Q. Methodological Answer :
- Hydrogen Bonding : C–H⋯O interactions (2.8–3.2 Å) between sulfonyl groups and ester oxygens enhance thermal stability (Tm = 165°C) .
- π-Stacking : Offset stacking of aromatic rings (3.4 Å spacing) contributes to low solubility .
- Hirshfeld Analysis : Quantifies intermolecular contacts (e.g., 60% H⋯O interactions) using CrystalExplorer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
